An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)acetonitrile: Properties, Synthesis, and Application
An In-depth Technical Guide to 2-(6-Methoxynaphthalen-2-yl)acetonitrile: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-(6-methoxynaphthalen-2-yl)acetonitrile, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and critical applications of this compound, with a particular focus on its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Naproxen.
Core Chemical Identity and Physicochemical Properties
2-(6-Methoxynaphthalen-2-yl)acetonitrile is an aromatic nitrile featuring a naphthalene core. The strategic placement of the methoxy and acetonitrile groups makes it a versatile building block in organic synthesis.
Compound Identification
A clear identification is paramount for regulatory and research purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)acetonitrile | [1][2] |
| CAS Number | 71056-96-7 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO | [1][2][3] |
| Molecular Weight | 197.23 g/mol | [1][3] |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CC#N | [1] |
| InChI Key | NLQWCQWHTQUUNU-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physical properties of a chemical intermediate dictate its handling, purification, and reaction conditions. While experimental data for this specific compound is sparse in publicly available literature, properties can be predicted and inferred from closely related analogs.
| Property | Value | Notes |
| Melting Point | 47-48 °C | Data for the related isomer 2-Methoxy-2-(naphthalen-2-yl)acetonitrile[4]. The target compound is expected to be a solid at room temperature with a similar melting point. |
| Boiling Point | 325.6 ± 30.0 °C (Predicted) | Predicted value for a related isomer[4]. Distillation would require high vacuum to prevent decomposition. |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. | Inferred from the related compound 2-(6-methoxynaphthalen-2-yl)propanenitrile[5]. Expected to have low solubility in water and good solubility in polar aprotic solvents like acetonitrile and acetone. |
| Appearance | White to off-white crystalline solid. | Typical appearance for purified aromatic nitriles. |
Spectral Data Analysis
For unambiguous structural confirmation, spectral analysis is essential. The following are expected characteristic peaks for 2-(6-Methoxynaphthalen-2-yl)acetonitrile.
-
¹H-NMR (DMSO-d₆, 600 MHz): Expected chemical shifts would include a singlet for the methoxy group (-OCH₃) around δ 3.9 ppm, a singlet for the methylene protons (-CH₂CN) around δ 4.0 ppm, and a series of multiplets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the protons on the naphthalene ring.
-
¹³C-NMR (DMSO-d₆, 151 MHz): Key signals would be observed for the nitrile carbon (-C≡N) around δ 118 ppm, the methylene carbon (-CH₂CN) around δ 23 ppm, the methoxy carbon (-OCH₃) around δ 55 ppm, and a complex set of signals for the aromatic carbons between δ 106-158 ppm. The carbon bearing the methoxy group would be significantly upfield[6].
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic ring (~3050 cm⁻¹) and the aliphatic CH₂ group (~2950 cm⁻¹), C=C stretching in the aromatic region (1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 197.08, corresponding to the exact mass of the compound[1][2].
Synthesis Pathway and Protocols
The most common and industrially relevant synthesis of 2-(6-methoxynaphthalen-2-yl)acetonitrile begins with 2-methoxynaphthalene. The overall workflow involves the introduction of an acetyl group, which is then converted to the target nitrile.
Overall Synthesis Workflow
Caption: Synthesis workflow from 2-Methoxynaphthalene to the target nitrile.
Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of the key intermediate, 2-acetyl-6-methoxynaphthalene, adapted from established procedures[7][8]. The use of nitrobenzene as a solvent is critical as it directs acylation to the 6-position, whereas other solvents like carbon disulfide favor the 1-position[7].
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, charge 200 mL of dry nitrobenzene.
-
Catalyst Addition: Carefully add 43 g (0.32 mol) of anhydrous aluminum chloride to the nitrobenzene with stirring until fully dissolved.
-
Substrate Addition: Add 39.5 g (0.250 mol) of finely powdered 2-methoxynaphthalene to the solution.
-
Acylation: Cool the stirred mixture to approximately 5 °C in an ice bath. Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10.5 and 13 °C[8].
-
Reaction Maturation: After the addition is complete, continue stirring in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for a minimum of 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid. Transfer the mixture to a separatory funnel, extract the aqueous layer with chloroform, and combine the organic layers.
-
Purification: Wash the combined organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent via rotary evaporation. The crude product is then purified by vacuum distillation followed by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene[7][8].
Experimental Protocol: Conversion to Acetonitrile
The conversion of the acetyl intermediate to the final acetonitrile product can be achieved via a multi-step sequence involving reduction, halogenation, and cyanation. This approach provides a reliable and high-yielding route.
Step-by-Step Methodology:
-
Reduction: Dissolve 2-acetyl-6-methoxynaphthalene in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise with stirring. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with acetone and water, then extract the product, 2-(1-hydroxyethyl)-6-methoxynaphthalene, with ethyl acetate.
-
Chlorination: Dissolve the obtained alcohol in an anhydrous aprotic solvent like dichloromethane, and add a small amount of pyridine. Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise. Stir until the reaction is complete. The resulting 2-(1-chloroethyl)-6-methoxynaphthalene is isolated after an aqueous work-up.
-
Cyanation: Dissolve the chloro-intermediate in a polar aprotic solvent such as DMSO. Add sodium cyanide (NaCN) and heat the mixture (typically 50-70 °C) with vigorous stirring[9]. The reaction progress is monitored by TLC.
-
Isolation: After completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude 2-(6-methoxynaphthalen-2-yl)acetonitrile is then purified by column chromatography or recrystallization.
Application in the Synthesis of Naproxen
The primary industrial application of 2-(6-methoxynaphthalen-2-yl)acetonitrile is as a late-stage intermediate in the synthesis of Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid[10][11]. This transformation is a cornerstone of NSAID manufacturing.
Reaction Pathway to Naproxen
Caption: Conversion of the nitrile intermediate to (S)-Naproxen.
Protocol: Hydrolysis and α-Methylation
This process involves the hydrolysis of the nitrile to a carboxylic acid, followed by methylation at the alpha-position to create the propanoic acid structure of Naproxen.
Step-by-Step Methodology:
-
Nitrile Hydrolysis: Reflux a mixture of 2-(6-methoxynaphthalen-2-yl)acetonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH) and a co-solvent like ethanol to aid solubility. The hydrolysis proceeds until the evolution of ammonia gas ceases.
-
Acidification: Cool the reaction mixture and carefully acidify with a strong mineral acid (e.g., HCl) until the pH is ~2. The product, 2-(6-methoxynaphthalen-2-yl)acetic acid, will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
α-Methylation: To a solution of the acetic acid derivative in an anhydrous solvent like THF, add two equivalents of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78 °C) to form the dianion.
-
Electrophilic Addition: Add one equivalent of methyl iodide (CH₃I) to the solution and allow it to slowly warm to room temperature. This step introduces the methyl group at the carbon alpha to the carbonyl.
-
Work-up and Purification: Quench the reaction with water and perform an acid-base workup to isolate the crude racemic (DL)-Naproxen. The product can be purified by recrystallization.
The final crucial step is the resolution of the racemic mixture to isolate the pharmacologically active (S)-enantiomer, which is typically achieved by fractional crystallization using a chiral resolving agent.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(6-methoxynaphthalen-2-yl)acetonitrile is not widely available, hazard assessment can be based on analogous aromatic nitriles and related naphthalenic compounds[12][13][14].
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[12]. Organic nitriles can release hydrogen cyanide upon decomposition or hydrolysis.
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors[13][14].
-
Handling: Avoid generating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
References
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PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(6-Bromo-2-methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetyl-6-Methoxynaphthalene, 98%. Retrieved from [Link]
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Luna, H., et al. (2009). Study towards the improvement of the enantioselective hydrolysis of Naproxen esters by sheep liver acetone powder. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]
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Martinez-Huitron, R., et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN117229137A - Method for preparing naproxen.
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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Martinez-Huitron, R., et al. (2024). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric synthesis of naproxen. Retrieved from [Link]
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MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]
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Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of.... Retrieved from [Link]
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